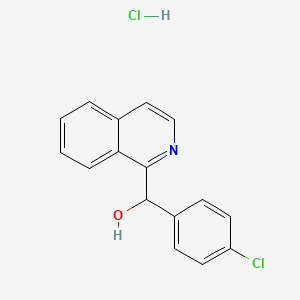
2,3-Dimethylbenzene-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbenzene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, featuring two methyl groups and two amino groups on the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the nitration of 2,3-dimethylbenzene followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of strong reducing agents such as iron or hydrogen in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes nitration, reduction, and purification steps. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst are employed.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst are typical.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethylbenzene-1,4-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and dyes. Its applications extend to fields such as medicinal chemistry, where it is used to develop new drugs, and in materials science, where it is used to create advanced materials.
Mecanismo De Acción
2,3-Dimethylbenzene-1,4-diamine dihydrochloride is similar to other diamines and their derivatives, such as 1,4-phenylenediamine and 1,2-diaminobenzene. its unique structure, with two methyl groups, provides distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other diamines may not be suitable.
Comparación Con Compuestos Similares
1,4-Phenylenediamine
1,2-Diaminobenzene
1,3-Dimethylbenzene-1,4-diamine dihydrochloride
1,4-Benzenediamine
Propiedades
IUPAC Name |
2,3-dimethylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-6(2)8(10)4-3-7(5)9;;/h3-4H,9-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVWIEMHEWCPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Nitrobenzo[c]quinolizin-11-ium;chloride](/img/structure/B8094737.png)




![(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate](/img/structure/B8094791.png)

![2-Chloro-5-methylspiro[4,6-dihydrothieno[3,2-c]pyridine-7,1'-cyclohexane];hydrochloride](/img/structure/B8094804.png)
![2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine;hydrochloride](/img/structure/B8094812.png)




